Domperidone itself is synthesized through various chemical processes, which can lead to the formation of impurities like Domperidone Impurity F. The synthesis routes often involve complex organic reactions that may yield by-products, including this specific impurity. Its presence is typically monitored during the production of domperidone to comply with regulatory standards set by pharmaceutical authorities.
Domperidone Impurity F falls under the category of pharmaceutical impurities, specifically classified as a process-related impurity. These impurities are typically formed during the synthesis of active pharmaceutical ingredients and are critical for ensuring the final product's quality.
The synthesis of Domperidone Impurity F can be analyzed through various methodologies used in the production of domperidone. A systematic review highlights several synthetic strategies that are employed to produce domperidone, which indirectly contribute to the formation of impurities like Impurity F.
The formation of Domperidone Impurity F can be traced back to specific reactions during the synthesis of domperidone:
Domperidone itself acts primarily as a dopamine receptor antagonist in peripheral tissues. Although specific data on the mechanism of action for Domperidone Impurity F is limited, it can be assumed that its effects may mirror those of domperidone but with potentially altered pharmacological properties due to structural differences.
While specific data on the physical properties of Domperidone Impurity F are sparse, general characteristics can be inferred from related compounds:
Domperidone Impurity F serves primarily as a reference standard in analytical chemistry for quality control in pharmaceutical formulations containing domperidone. Its detection and quantification are essential for:
Domperidone Impurity F is systematically named as 1,3-bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one according to IUPAC nomenclature rules. This molecular structure features two 5-chloro-2-oxobenzimidazole units connected through piperidine-propyl linkers to a central benzimidazolone core, forming a symmetric dimeric arrangement [1] [5] [6].
Table 1: Fundamental Chemical Identifiers of Domperidone Impurity F
Property | Specification |
---|---|
CAS Registry Number | 1391053-55-6 |
Molecular Formula | C₃₇H₄₂Cl₂N₈O₃ |
Molecular Weight | 717.69 g/mol |
Synonyms | Domperidone EP Impurity F; 3'-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl Domperidine |
XLogP | 4.9 (Predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 11 |
SMILES Notation | C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O |
The compound's structural complexity is confirmed through comprehensive spectroscopic characterization, including ¹H Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) data, which are routinely provided with certified reference materials [4] [5] [7]. The symmetrical nature of the molecule contributes to its distinctive chromatographic behavior and fragmentation patterns in mass spectral analysis. Domperidone Impurity F typically presents as a solid material requiring storage at refrigerated conditions (2-8°C) to maintain stability, with shipping permitted at ambient temperatures for limited durations [4] [8].
Table 2: Common Salt Forms and Associated Identifiers
Form | Molecular Formula | Molecular Weight | Related CAS |
---|---|---|---|
Free Base | C₃₇H₄₂Cl₂N₈O₃ | 717.69 g/mol | 1391053-55-6 |
Trifluoroacetate Salt | C₃₇H₄₂Cl₂N₈O₃·2(C₂HF₃O₂) | 945.69 g/mol | Not Assigned |
Impurity profiling serves as a critical quality indicator throughout the drug development lifecycle, from early synthesis optimization to commercial batch release. Domperidone Impurity F exemplifies how impurity characterization contributes to comprehensive quality control strategies through several key applications:
Analytical Method Development and Validation (AMV): As a certified reference standard, Domperidone Impurity F enables the development of selective chromatographic methods capable of resolving this structurally similar impurity from the Domperidone API and other process-related species. Its use in method validation establishes system suitability, precision, accuracy, and detection limits according to ICH Q2(R1) guidelines [1] [2] [9].
Stability-Indicating Method Optimization: Forced degradation studies incorporate Domperidone Impurity F to demonstrate method specificity under stress conditions (thermal, photolytic, hydrolytic, and oxidative). This confirms the method's ability to monitor impurity formation during drug product shelf-life evaluation [3].
Manufacturing Process Control: Monitoring Domperidone Impurity F levels during API synthesis provides critical insights into reaction efficiency and purification effectiveness. Trend analysis of impurity profiles across batches helps identify process variations and establish appropriate control strategies [1] [7].
The implementation of Analytical Quality by Design (AQbD) principles, as demonstrated in analogous impurity profiling workflows for omeprazole, optimizes separation parameters through systematic screening designs (e.g., symmetric screening matrices) and response surface methodologies. This approach establishes a Method Operable Design Region (MODR) where critical method parameters (buffer composition, pH, temperature, voltage) are controlled to maintain critical method attributes (resolution, peak symmetry, analysis time) within predefined acceptance criteria [3].
Table 3: Primary Applications in Pharmaceutical Quality Control
Application Area | Purpose | Documentation Requirements |
---|---|---|
Method Development | Establish chromatographic separation parameters | System suitability reports |
Method Validation | Demonstrate specificity, accuracy, precision | Validation protocols and reports |
Commercial Batch Release | Confirm impurity levels within specification limits | Certificate of Analysis (CoA) with impurity profile |
Stability Studies | Monitor impurity formation over product shelf-life | Stability reports with trend analysis |
Regulatory Submissions | Support ANDA/DMF filings with impurity characterization data | Complete impurity profile with structural confirmation |
Pharmaceutical impurities are stringently regulated through harmonized guidelines established by the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) and Q3B(R2), which categorize impurities based on risk assessment and establish qualification thresholds. Domperidone Impurity F falls under Class-Specific Qualification requirements as a "identified impurity" requiring structural confirmation and toxicological evaluation when exceeding the Identification Threshold (typically 0.10% for daily doses ≤2g) [3] [9].
Pharmacopeial standards provide specific monographs governing impurity control:
Certified reference materials must be accompanied by comprehensive Certificates of Analysis (CoA) documenting identity, purity (using orthogonal methods like HPLC-UV, TGA, DSC), and traceability. Regulatory-compliant CoAs include structural confirmation through spectral comparison (¹H NMR, ¹³C NMR, MS, IR), chromatographic purity assessments, and strict storage condition specifications [4] [5] [7]. Regulatory submissions (ANDA, DMF) require complete impurity profiles with batch analysis data demonstrating consistent control of Domperidone Impurity F levels below established thresholds throughout shelf life [1] [8].
Table 4: Regulatory Framework Governing Pharmaceutical Impurities
Regulatory Body | Guideline/Standard | Key Requirements for Impurities |
---|---|---|
ICH | Q3A(R2) | Qualification thresholds for API impurities; Structural identification requirements |
ICH | Q3B(R2) | Qualification thresholds for drug product impurities; Reporting thresholds |
European Pharmacopoeia | Domperidone Monograph | Specification limits for Domperidone Impurity F; Reference chromatographic methods |
United States Pharmacopeia | General Chapter <1086> | Analytical procedure validation; Reference standard qualification |
ICH | Q6A | Decision trees for setting specifications; Validation of analytical procedures |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7